molecular formula C10H10O2 B12865741 4,7-Dimethylbenzofuran-2(3H)-one

4,7-Dimethylbenzofuran-2(3H)-one

Cat. No.: B12865741
M. Wt: 162.18 g/mol
InChI Key: JVKJCFSMLUBGQT-UHFFFAOYSA-N
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Description

4,7-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family It is characterized by a fused benzene and furan ring structure with two methyl groups at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde derivatives followed by cyclization and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 2-ethylphenol derivatives. This process can be optimized for higher yields and purity by controlling temperature, pressure, and the presence of catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Alkylated or acylated benzofuran derivatives.

Scientific Research Applications

4,7-Dimethylbenzofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

    Benzofuran: The parent compound without methyl substitutions.

    Dibenzofuran: An analog with an additional fused benzene ring.

    Indole: An analog with a nitrogen atom instead of oxygen.

    Benzothiophene: An analog with a sulfur atom instead of oxygen.

Uniqueness: 4,7-Dimethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 4 and 7 positions can affect its electronic properties and steric interactions, making it distinct from other benzofuran derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4,7-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-7(2)10-8(6)5-9(11)12-10/h3-4H,5H2,1-2H3

InChI Key

JVKJCFSMLUBGQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)OC2=C(C=C1)C

Origin of Product

United States

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